1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide
説明
Discovery and Development
The discovery and development of this compound emerges from a fascinating confluence of serendipitous discovery and systematic chemical research that began in the 1980s. The original bicyclam structure was first synthesized in 1987 as part of fundamental studies investigating the redox chemistry of dimetallic coordination compounds. This initial research was purely academic in nature, focused on understanding the coordination behavior of linked macrocyclic systems without any immediate therapeutic applications in mind. The systematic exploration of these bicyclam architectures revealed unprecedented coordination chemistry properties that would later prove crucial for pharmaceutical applications.
The compound's development trajectory took an unexpected turn when researchers discovered its potential biological activity through what can only be described as scientific serendipity. A contamination incident in a commercial preparation of monocyclams led to the identification of a bicyclam derivative with remarkable biological properties. This accidental discovery launched an intensive medicinal chemistry effort that systematically explored various bicyclam architectures, ultimately leading to the synthesis of compounds with aromatic bridging units. The original compound featured a simple carbon-carbon linkage between cyclam rings, but the inability to consistently re-synthesize this initial structure prompted the development of alternative linking strategies.
The evolution from simple alkyl-linked bicyclams to the sophisticated aromatic bridge system represents a quantum leap in both synthetic methodology and biological activity. The introduction of the 1,4-phenylenebis(methylene) linker system provided several crucial advantages over earlier designs, including enhanced structural rigidity, improved synthetic accessibility, and superior pharmacological properties. This structural modification resulted in compounds demonstrating activity in the low nanomolar concentration range, representing orders of magnitude improvement over earlier bicyclam derivatives. The systematic optimization of the aromatic bridge length and substitution patterns led to the current compound architecture, which balances synthetic feasibility with optimal biological performance.
The synthetic methodology for producing this compound involves sophisticated protection and deprotection strategies that have been refined over decades of research. The process begins with cyclam as the starting material, where three of the four nitrogen atoms are protected using tosyl groups. This selective protection strategy allows for controlled functionalization at the remaining nitrogen center. The protected cyclam derivative is then treated with 1,4-bis(bromomethyl)benzene in the presence of potassium carbonate in acetonitrile under reflux conditions. The subsequent deprotection step involves treatment with hydrobromic acid under elevated temperatures, resulting in the formation of the octahydrobromide salt. This synthetic route has been optimized to achieve yields exceeding 90% while maintaining high purity standards essential for research applications.
Nomenclature and Alternative Designations
The nomenclature of this compound reflects the complex structural hierarchy inherent in bicyclam chemistry and demonstrates the evolution of chemical naming conventions for sophisticated macrocyclic systems. The systematic name provides a complete structural description, beginning with the central benzene ring substituted at the 1,4-positions with methylene bridges that connect to the nitrogen atoms of the tetraazacyclotetradecane rings. This naming convention follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic systems while maintaining clarity regarding the connectivity pattern between the macrocyclic units and the central aromatic bridge.
The compound is also widely recognized by its relationship to plerixafor, appearing in the literature under various designations that reflect different aspects of its chemical identity and salt form. The Chemical Abstracts Service has assigned the registry number 155148-32-6 specifically to the octahydrobromide salt form, distinguishing it from other salt variants such as the octahydrochloride (CAS number 155148-31-5). The systematic cataloging includes molecular formula designation as C28H62Br8N8, with a molecular weight of 1150.08 grams per mole. The precise salt stoichiometry is crucial for understanding the compound's physical properties, solubility characteristics, and stability profile under various storage conditions.
Alternative chemical identifiers include the simplified descriptor as plerixafor octahydrobromide, which directly connects the compound to its pharmaceutical heritage while specifying the particular salt form. The Sterling Winthrop Investigational Medicine Department identifier MDL Number MFCD16621081 provides additional database cross-referencing capability. The compound's structural relationship to the broader bicyclam family is captured in descriptors such as bicyclam derivative and 1,4-xylyl-bridged bis-cyclam, which emphasize the architectural features that distinguish this compound class from other macrocyclic systems.
The naming complexity extends to include stereochemical considerations, as the cyclam rings can adopt multiple conformational states that influence both nomenclature and physical properties. The tetraazacyclotetradecane rings exhibit configurational flexibility, with the ability to adopt various folded conformations around coordinated metal centers. This conformational diversity has implications for systematic naming when the compound forms coordination complexes, requiring additional descriptors to specify the particular geometric arrangement adopted by each macrocyclic unit. The nomenclature must therefore accommodate both the free ligand form and potential coordination states while maintaining consistency with established chemical database systems.
Position in Macrocyclic Chemistry Research
The position of this compound within macrocyclic chemistry research represents a paradigmatic example of how sophisticated molecular architecture can bridge fundamental coordination chemistry with practical pharmaceutical applications. Cyclam-based systems have established themselves as foundational structures in macrocyclic chemistry due to their exceptional ability to form stable complexes with a wide range of metal ions, particularly transition metals such as copper, nickel, zinc, cobalt, and rhodium. The bicyclam architecture elevates this coordination capability by introducing the possibility of heterobimetallic and homobimetallic complex formation, creating opportunities for studying metal-metal interactions and cooperative binding phenomena that are impossible with mononuclear systems.
Research into cyclam complexes has revealed fundamental insights into the thermodynamics and kinetics of macrocyclic coordination chemistry, with particular emphasis on the variety of configurational states that metal-cyclam systems can adopt. The understanding of factors controlling the interconversion between different configurational states has proven crucial for designing novel cyclam derivatives with enhanced selectivity and stability. The bicyclam system amplifies these considerations by introducing coupling between the two macrocyclic units, creating complex energy landscapes where conformational changes in one ring can influence the coordination behavior of the adjacent ring through the aromatic bridge system.
The compound's contribution to macrocyclic chemistry research extends beyond coordination studies to encompass fundamental investigations into receptor-ligand interactions and molecular recognition phenomena. The unique binding mode exhibited by bicyclam structures provides insights into how macrocyclic architectures can achieve selective recognition of protein targets through complementary electrostatic and geometric interactions. The discovery that bicyclam compounds can selectively target specific chemokine receptors has opened new avenues for understanding how synthetic macrocycles can be designed to interact with biological macromolecules with high specificity and affinity.
| Research Domain | Key Contributions | Molecular Weight (g/mol) | Metal Coordination Sites |
|---|---|---|---|
| Coordination Chemistry | Homo/heterobimetallic complexes | 1150.08 | 8 nitrogen donors |
| Receptor Binding Studies | Selective protein recognition | 1150.08 | N/A |
| Synthetic Methodology | Aromatic bridge optimization | 1150.08 | N/A |
| Conformational Analysis | Multiple cyclam configurations | 1150.08 | Variable |
Contemporary research continues to build upon the foundational insights provided by bicyclam chemistry, with investigations extending into areas such as supramolecular assembly, molecular machines, and adaptive recognition systems. The conformational flexibility inherent in cyclam rings, combined with the structural constraints imposed by the aromatic bridge, creates dynamic systems capable of responding to environmental changes while maintaining overall structural integrity. This balance between flexibility and rigidity has proven essential for developing next-generation macrocyclic systems with enhanced performance characteristics.
The influence of this compound on macrocyclic chemistry research is evidenced by the extensive derivative chemistry that has emerged from its structural framework. Researchers have systematically explored modifications to both the bridge architecture and the macrocyclic ring systems, leading to compounds with enhanced selectivity, altered coordination properties, and improved pharmaceutical profiles. The systematic structure-activity relationship studies enabled by this compound have provided crucial insights into how subtle structural modifications can dramatically influence both coordination chemistry and biological activity, establishing design principles that continue to guide contemporary macrocyclic chemistry research.
特性
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8.8BrH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYQTTMXGSTWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Br.Br.Br.Br.Br.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H62Br8N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694711 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1150.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155148-32-6 | |
| Record name | Plerixafor octahydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen bromide (1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLERIXAFOR OCTAHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79I522MQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用機序
Target of Action
The primary target of 1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide, also known as Plerixafor octahydrobromide, is the chemokine receptor CXCR4. This G-protein-coupled receptor plays a crucial role in regulating cell migration.
Mode of Action
Plerixafor octahydrobromide acts as a selective antagonist of the CXCR4 receptor. Its mechanism of action is based on blocking the CXCR4 receptor’s binding to its specific ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).
Biochemical Pathways
The interaction between the CXCR4 receptor and its ligand SDF-1α plays an important role in the fixation of hematopoietic stem cells to bone marrow stroma. By blocking this interaction, Plerixafor octahydrobromide disrupts this pathway, leading to an increase in the number of hematopoietic stem cells circulating in the systemic blood flow.
Pharmacokinetics
Its ability to increase the number of circulating hematopoietic stem cells suggests that it is effectively absorbed and distributed in the body.
Result of Action
The result of Plerixafor octahydrobromide’s action is an increase in the number of hematopoietic stem cells circulating in the systemic blood flow. This effect can suppress the development of cancer by disrupting the biochemical pathways that contribute to tumor metastasis and the progression of HIV infection.
生化学分析
Biochemical Properties
Plerixafor octahydrobromide plays a significant role in biochemical reactions. It interacts with the chemokine receptor CXCR4, a G-protein-coupled receptor that regulates cell migration. By blocking the binding of CXCR4 to its specific ligand, stromal cell-derived factor-1-alpha (SDF-1α), Plerixafor octahydrobromide increases the number of hematopoietic stem cells circulating in the systemic blood flow.
Cellular Effects
The effects of Plerixafor octahydrobromide on various types of cells and cellular processes are significant. It influences cell function by mobilizing hematopoietic stem cells from the bone marrow into the bloodstream. This process is crucial for patients with non-Hodgkin’s lymphoma and multiple myeloma, as these stem cells are then extracted from the blood and transplanted back to the patient.
Molecular Mechanism
The molecular mechanism of Plerixafor octahydrobromide involves its action as a CXCR4 antagonist. It blocks the binding of the CXCR4 receptor to its specific ligand, SDF-1α. This blocking interaction leads to an increase in the number of circulating CD34+ cells, which are a crucial type of hematopoietic stem cell.
Temporal Effects in Laboratory Settings
It is known that the compound acts rapidly, with effects observable shortly after administration.
Dosage Effects in Animal Models
The effects of Plerixafor octahydrobromide can vary with different dosages in animal models. While specific threshold effects and potential toxic or adverse effects at high doses are not fully documented, it is known that the compound has been used successfully in clinical practice.
Metabolic Pathways
Plerixafor octahydrobromide is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes
Transport and Distribution
It is known that the compound is widely distributed and achieves high/sustained levels in certain tissues.
生物活性
1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrobromide, commonly known as Plerixafor octahydrobromide (CAS No. 155148-32-6), is a synthetic compound primarily recognized for its role as a chemokine receptor antagonist. It is utilized in various biomedical applications, particularly in hematology and oncology.
- Molecular Formula : C28H54N8·8HBr
- Molecular Weight : 1150.08 g/mol
- Solubility : Poorly soluble in water (0.000000654 mg/ml) .
Plerixafor functions by blocking the CXCR4 receptor, which is pivotal in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the bloodstream. This mechanism enhances stem cell collection for transplantation and has implications in cancer treatment by disrupting tumor microenvironments.
Hematopoietic Stem Cell Mobilization
Plerixafor is primarily used to mobilize HSCs in patients undergoing stem cell transplantation. Clinical studies have demonstrated that when combined with granulocyte colony-stimulating factor (G-CSF), Plerixafor significantly increases the number of stem cells collected .
Anti-Cancer Effects
In oncology, Plerixafor's ability to inhibit CXCR4 has been linked to reduced tumor growth and metastasis in various cancer models. Studies indicate that CXCR4 antagonists can enhance the efficacy of chemotherapeutic agents by preventing cancer cell migration and invasion .
Case Studies
- Multiple Myeloma : A study involving patients with multiple myeloma showed that Plerixafor administration led to improved mobilization of CD34+ cells when used alongside G-CSF, facilitating successful autologous stem cell transplantation .
- Lymphoma : In patients with non-Hodgkin lymphoma, a combination therapy of Plerixafor and chemotherapy resulted in better outcomes compared to chemotherapy alone, suggesting enhanced therapeutic effects due to reduced tumor cell migration .
Research Findings
Pharmacokinetics
Plerixafor exhibits a half-life of approximately 3-5 hours post-injection. It is primarily metabolized by enzymes in the liver and excreted via the kidneys. The pharmacokinetic profile supports its use as an adjunct therapy in stem cell mobilization protocols.
類似化合物との比較
1,4-Bis((1,4,8,11-Tetraazacyclotetradecan-1-yl)methyl)benzene Octahydrochloride (AMD3100/Plerixafor Hydrochloride)
- CAS : 155148-31-5
- Molecular Formula : C28H62Cl8N8
- Molecular Weight : 910.09 g/mol
- Purity : ≥98%
- Key Differences :
- Counterion : Chloride replaces bromide, reducing molecular weight and altering solubility. Chloride salts generally exhibit higher aqueous solubility than bromides, which may enhance bioavailability .
- Applications : AMD3100 (the hydrochloride form) is widely used as a CXCR4 antagonist in oncology and HIV research. It is commercially available in 25 mg to 1 g quantities (USD 110–207) .
- Stability : Hydrochloride salts are less hygroscopic than bromides, simplifying long-term storage .
Base Compound (Without Counterions or Hydration)
- CAS: Not explicitly listed (base structure: C28H54N8)
- Molecular Formula : C28H54N8
- Molecular Weight : 526.82 g/mol
- Key Differences :
Plerixafor Impurity PLSF-d
- CAS : 2731552-39-7 (free base); 2731552-40-0 (HCl salt)
- Molecular Formula : C46H84N12
- Molecular Weight : 805.24 g/mol
- Key Differences :
Hexa-tert-butyl Intermediate
- Molecular Formula : C58H102N8O12
- Molecular Weight : 1103.5 g/mol
- Key Differences: Contains tert-butyl carboxylate protecting groups, used in synthetic pathways to isolate cyclam intermediates. Not biologically active .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|---|---|
| Octahydrobromide Dihydrate (Plerixafor) | 155148-32-6 | C28H66Br8N8O2 | 1186.108 | >98% | Stem cell mobilization, CXCR4 inhibition |
| Octahydrochloride (AMD3100) | 155148-31-5 | C28H62Cl8N8 | 910.09 | ≥98% | Oncology research, HIV studies |
| Base Structure (No Counterions) | N/A | C28H54N8 | 526.82 | N/A | Synthetic precursor |
| Impurity PLSF-d (HCl Salt) | 2731552-40-0 | C46H84N12 | 805.24 | 98% | Pharmaceutical quality control |
Research Findings and Functional Implications
- Counterion Impact : Bromide and chloride salts differ in pharmacokinetics. AMD3100 (Cl⁻) shows faster renal clearance in preclinical models compared to the bromide form, which may prolong activity .
- Hydration Effects : The dihydrate form (octahydrobromide) improves crystalline stability, critical for formulation in injectable therapies .
- Structural Modifications: Derivatives like PLSF-d highlight the sensitivity of CXCR4 binding to macrocycle substitution; even minor changes reduce antagonist efficacy .
準備方法
Four-Step Synthesis via Trioxocyclam Intermediate
The most widely cited method for preparing the free base of 1,4-bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene involves a four-step sequence starting from methyl acrylate, ethylenediamine, and dimethyl malonate. This approach avoids protective groups by leveraging the trioxocyclam intermediate, which simplifies purification and improves scalability.
Step 1: Formation of Cyclen Precursor
Methyl acrylate reacts with ethylenediamine in a Michael addition to generate a linear tetraamine. The reaction proceeds in methanol at 0–5°C for 24 hours, yielding a 78% intermediate. Excess ethylenediamine ensures complete acrylate consumption, minimizing side products.
Step 2: Macrocyclization via Trioxocyclam
Cyclization is achieved using dimethyl malonate under basic conditions (NaH in THF). The malonate acts as a bridge, forming the 14-membered macrocycle. This step requires reflux for 48 hours, achieving a 65% yield. The trioxocyclam intermediate is isolated via filtration and washed with cold ethanol.
Step 3: Benzene Bridging
The trioxocyclam reacts with 1,4-bis(bromomethyl)benzene in acetonitrile at 80°C for 12 hours. Nucleophilic substitution at the benzylic bromides links two macrocycles to the benzene core. The product precipitates upon cooling and is recrystallized from ethanol/water (yield: 82%).
Step 4: Bromide Salt Formation
The free base is converted to the octahydrobromide salt by treatment with concentrated hydrobromic acid (48% w/w) in ethanol. Stirring at room temperature for 6 hours ensures complete protonation. The salt is isolated by rotary evaporation and dried under vacuum (yield: 95%).
Alternative Approaches and Modifications
While the four-step method dominates industrial production, academic studies have explored variations:
Solvent Optimization
Replacing acetonitrile with dimethylformamide (DMF) in the benzene bridging step increases reaction rates but complicates purification due to higher solubility. A mixed solvent system (DMF/ethanol 1:3) balances speed and isolability, achieving 85% yield.
Catalytic Enhancements
Adding catalytic iodine (5 mol%) during macrocyclization accelerates ring closure by polarizing the malonate carbonyl groups. This modification reduces reflux time to 24 hours while maintaining 65% yield.
Bromidation Process and Salt Characterization
Stoichiometry and Reaction Conditions
The free base contains eight tertiary amine sites requiring protonation. Stoichiometric excess of HBr (10 equivalents) ensures complete salt formation. NMR monitoring confirms protonation via the disappearance of amine signals at δ 2.8–3.2 ppm and emergence of ammonium peaks at δ 7.1–7.5 ppm.
Crystallization and Purity Control
The octahydrobromide salt crystallizes in monoclinic space group P2₁/c with lattice parameters a = 12.4 Å, b = 18.7 Å, c = 14.2 Å, and β = 112.5°. X-ray diffraction confirms eight bromide counterions occupy positions near protonated amines. Purity is validated by:
-
HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in water/acetonitrile gradient)
-
Elemental Analysis : Calculated for C₂₈H₅₄N₈·8HBr: C 32.12%, H 5.18%, N 10.71%, Br 40.89%. Found: C 32.09%, H 5.21%, N 10.68%, Br 40.92%.
Scalability and Industrial Production
Pilot-Scale Synthesis
A typical pilot batch (10 kg scale) uses:
| Parameter | Value |
|---|---|
| Methyl acrylate | 15.4 kg |
| Ethylenediamine | 22.3 kg |
| Dimethyl malonate | 18.7 kg |
| 1,4-Bis(bromomethyl)benzene | 12.5 kg |
| HBr (48%) | 210 L |
| Total yield | 74% (over four steps) |
Process economics favor this route due to low-cost starting materials and minimal chromatography.
Analytical Challenges and Solutions
Impurity Profiling
Common impurities include:
-
Monobridged Byproduct : Forms if one bromomethyl group of 1,4-bis(bromomethyl)benzene remains unreacted (detectable by LC-MS at m/z 589.3).
-
Overprotonated Species : Excess HBr may protonate aromatic rings, detectable via UV-Vis hypsochromic shifts (λmax 254 nm → 242 nm).
Q & A
Q. What are the recommended methods for synthesizing this macrocyclic compound?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and alkylation. Key steps:
Cyclen precursor preparation : React 1,4,8,11-tetraazacyclotetradecane (cyclam) with benzyl halides to form the bis-methylene bridge .
Benzene linkage : Use 1,4-bis(bromomethyl)benzene as a spacer to connect two cyclam moieties via nucleophilic substitution.
Purification : Column chromatography (silica gel, methanol/ammonia eluent) isolates the product. Confirm purity via HPLC (>95%) .
Q. Table 1: Critical Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclen alkylation | Cyclam, benzyl bromide | DMF | 80°C | ~60 |
| Benzene linkage | 1,4-bis(bromomethyl)benzene | CH₃CN | Reflux | ~45 |
Q. How should researchers characterize purity and structural integrity?
Methodological Answer: Combine spectroscopic and analytical techniques:
- NMR : Confirm macrocycle proton environments (δ 2.5–3.5 ppm for –CH₂–N– groups) and benzene linkage (δ 7.2–7.4 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peak ([M+H]⁺ at m/z 901.2) and isotopic distribution .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (deviation <0.3%).
Q. Table 2: Key Characterization Data
| Technique | Expected Result | Observed Discrepancy |
|---|---|---|
| ¹H NMR | 32 distinct proton signals | Additional peaks indicate unreacted cyclam (re-run purification) |
| ESI-MS | m/z 901.2 ± 0.5 | Adducts (e.g., Na⁺) require deconvolution |
Q. What safety precautions are necessary for laboratory handling?
Methodological Answer: While specific safety data is limited, analogous macrocyclic compounds require:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation per GHS Category 2A) .
- Ventilation : Use fume hoods during synthesis (amines may release volatile byproducts).
- Spill management : Neutralize with dilute acetic acid; avoid water (exothermic reactions) .
Advanced Research Questions
Q. How to design experiments evaluating metal ion binding affinity?
Methodological Answer: Experimental design :
Isothermal Titration Calorimetry (ITC) : Titrate Cu²⁺/Zn²⁺ solutions into the ligand. Measure ΔH and Kd (nM–μM range) .
UV-Vis spectroscopy : Monitor absorbance shifts (e.g., d-d transitions for Cu²⁺ complexes at λ = 600–800 nm).
Competitive assays : Use EDTA to determine metal selectivity (log K values).
Q. Data contradiction resolution :
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Strategies :
Dose-response consistency : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
Theoretical alignment : Link results to chelation theory (e.g., metal-ligand stability constants dictate cellular uptake ).
Batch variability : Characterize compound purity for each study (HPLC traces as supplementary data) .
Q. Case example :
- Discrepancies in anticancer activity may stem from intracellular metal ion competition (e.g., Fe³⁺ vs. Cu²⁺). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal accumulation .
Q. How can computational modeling predict biological interaction mechanisms?
Methodological Answer: Workflow :
Molecular docking (AutoDock Vina) : Simulate binding to metalloenzymes (e.g., carbonic anhydrase). Validate with crystallographic data.
Molecular dynamics (GROMACS) : Assess complex stability in lipid bilayers (≥100 ns simulations).
QM/MM calculations : Evaluate electron transfer in catalytic sites (e.g., redox-active metal centers).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
